molecular formula C26H24Cl2CoP2 B1173907 [1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(Ii) CAS No. 18496-01-6

[1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(Ii)

Cat. No.: B1173907
CAS No.: 18496-01-6
InChI Key:
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Description

[1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) is a coordination compound with the chemical formula ([ (C_6H_5)_2PCH_2CH_2P (C_6H_5)_2]CoCl_2). It is commonly used as a catalyst in various chemical reactions due to its ability to facilitate regio- and stereoselective transformations. The compound is characterized by its green color and is typically stored under inert gas to prevent degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) typically involves the reaction of cobalt(II) chloride with 1,2-bis(diphenylphosphino)ethane in an inert atmosphere. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

On an industrial scale, the production of [1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining the quality of the product .

Chemical Reactions Analysis

Types of Reactions

[1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) involves the coordination of the cobalt center with various substrates, facilitating their transformation through catalytic cycles. The compound acts as a Lewis acid, activating substrates by coordinating to electron-rich sites and stabilizing transition states. This enhances the rate of chemical reactions and allows for selective transformations .

Comparison with Similar Compounds

Similar Compounds

  • [1,2-Bis(Diphenyphosphino)Ethane]Dichloronickel(II)
  • [1,2-Bis(Diphenyphosphino)Ethane]Dichloropalladium(II)
  • [1,1′-Bis(Diphenyphosphino)Ferrocene]Dichloropalladium(II)

Uniqueness

Compared to similar compounds, [1,2-Bis(Diphenyphosphino)Ethane]Dichlorocobalt(II) exhibits unique catalytic properties, particularly in hydrovinylation and cross-coupling reactions. Its ability to facilitate regio- and stereoselective transformations makes it a valuable catalyst in organic synthesis. Additionally, the cobalt center provides distinct reactivity patterns compared to nickel and palladium analogs .

Properties

CAS No.

18496-01-6

Molecular Formula

C26H24Cl2CoP2

Molecular Weight

0

Origin of Product

United States

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